Naratriptan

概述

描述

纳拉屈肽是一种三级胺类药物,主要用于治疗偏头痛。 它是5-羟色胺1受体亚型的选择性激动剂,特别针对5-HT1B和5-HT1D受体 . 该化合物以缓解急性偏头痛发作症状的功效而闻名,包括剧烈、搏动性头痛,通常伴有恶心和对光线和声音的敏感性 .

准备方法

合成路线和反应条件: 纳拉屈肽通过多步过程合成,涉及其吲哚核心形成和随后官能化。关键步骤包括:

吲哚核心的形成: 合成从通过费歇尔吲哚合成或其他合适方法形成吲哚核心开始。

官能化: 吲哚核心然后用各种取代基官能化,包括哌啶环和乙烷磺酰胺基。

工业生产方法: 纳拉屈肽的工业生产通常涉及优化合成路线以进行大规模生产。这包括:

反应条件的优化: 优化温度、压力和溶剂选择等反应条件,以最大限度地提高产率和纯度。

化学反应分析

反应类型: 纳拉屈肽会发生各种化学反应,包括:

常用试剂和条件:

氧化: 氯胺-T,钯(II)氯化物,碱性条件.

还原: 常见的还原剂,如氢化铝锂或硼氢化钠。

取代: 根据所需的取代,各种亲电试剂和亲核试剂.

主要产品:

氧化产物: 纳拉屈肽的N-氧化衍生物.

取代产物: 根据所用试剂的不同,各种取代衍生物.

科学研究应用

Acute Treatment of Migraines

Naratriptan is predominantly used for the acute treatment of migraine attacks . Clinical studies have demonstrated its effectiveness in providing relief from moderate to severe headache pain.

Efficacy Data

A randomized, double-blind, placebo-controlled study evaluated this compound at doses of 2.5 mg, 1 mg, and 0.25 mg against placebo. The results showed that:

- 68% of patients treated with 2.5 mg reported headache relief within 4 hours.

- Comparatively, 57% with 1 mg, 39% with 0.25 mg, and 33% with placebo experienced similar relief (p < 0.001) .

The study also noted that the higher dose maintained efficacy over time without requiring rescue medication, indicating that this compound is effective not only for immediate relief but also for sustained management of migraine symptoms.

Preventive Treatment of Chronic Migraines

Recent studies have explored the role of this compound in the preventive treatment of chronic migraines , particularly in patients who are refractory to other treatments.

Case Study Insights

In a study involving 27 patients with chronic migraines resistant to conventional therapies, this compound was administered at a dose of 2.5 mg twice daily for a duration of six months:

- The frequency of headache days significantly decreased from an average of 24.1 days at baseline to 15.3 days after two months (P < .001).

- After six months, the average dropped to 9.1 days , and by one year, it further reduced to 7.3 days (P < .001) .

Additionally, 65% of patients reverted to an episodic pattern of migraine after six months, indicating that this compound may effectively convert chronic migraines into less frequent episodes.

Pharmacological Mechanism

This compound acts primarily through its agonistic effects on serotonin receptors:

- It exhibits high affinity for 5-HT1B and 5-HT1D receptors , mediating vasoconstriction in cranial blood vessels and inhibiting trigeminal nerve activity.

- Studies have shown that this compound selectively suppresses trigeminovascular afferent activity, contributing to its antimigraine effects .

Summary Table: Efficacy and Safety Profile

| Application | Dose | Efficacy (%) | Side Effects | Notes |

|---|---|---|---|---|

| Acute Migraine Treatment | 2.5 mg | 68% | Similar to placebo | Effective within 4 hours |

| Preventive Chronic Migraine | 2.5 mg BID | Significant reduction in headache days | No intolerability reported | Effective in chronic cases refractory to other treatments |

作用机制

纳拉屈肽通过选择性结合5-HT1B和5-HT1D受体发挥其作用。机制包括:

血管收缩: 激活颅内血管上的5-HT1B受体会导致血管收缩,这有助于缓解偏头痛症状.

抑制神经递质释放: 激活5-HT1D受体抑制促炎神经肽的释放,从而减少炎症和疼痛.

调节疼痛通路: 纳拉屈肽也调节脑干中的疼痛通路,有助于其抗偏头痛作用.

相似化合物的比较

纳拉屈肽属于三级胺类药物,其中包括几种具有类似作用机制的其他化合物。一些类似的化合物包括:

舒马曲坦: 第一个开发的三级胺类药物,以其作用迅速但半衰期比纳拉屈肽短而闻名

利扎曲坦: 以其快速吸收和治疗偏头痛的高效性而闻名.

佐米曲坦: 类似于纳拉屈肽,但药代动力学特征略有不同.

依来曲坦: 与舒马曲坦相比,其半衰期更长,口服生物利用度更高.

富来曲坦: 以其长半衰期而闻名,使其适用于延长偏头痛缓解.

纳拉屈肽的独特性: 纳拉屈肽在三级胺类药物中是独一无二的,因为它具有更长的半衰期,可以持续缓解偏头痛症状。 与其他一些三级胺类药物相比,它的头痛复发率也较低 .

总之,纳拉屈肽是治疗偏头痛的一种有价值的化合物,具有明确的作用机制和多个科学研究应用。其独特的药代动力学特性使其成为许多偏头痛患者的首选药物。

生物活性

Naratriptan is a selective agonist for the serotonin (5-HT) receptors, specifically the 5-HT1B and 5-HT1D subtypes, and is primarily used in the treatment of migraine. This article provides a detailed overview of its biological activity, pharmacological profile, clinical efficacy, and relevant research findings.

Pharmacological Profile

This compound (chemical name: N-methyl-3-(1-methyl-4-piperidinyl)-1H-indole-5-ethane-sulphonamide) exhibits a high affinity for 5-HT1B and 5-HT1D receptors, which mediate vasoconstriction of intracranial blood vessels and inhibition of trigeminal nerve activity, respectively. The following table summarizes its receptor affinity and biological effects:

| Receptor Type | Affinity (pKi) | Effect |

|---|---|---|

| 5-HT1B | 8.7 ± 0.03 | Vasoconstriction of cerebral arteries |

| 5-HT1D | 8.3 ± 0.1 | Inhibition of trigeminal nerve activity |

In animal studies, this compound demonstrated significant vasoconstrictive effects on the carotid arterial bed, with an effective dose (CD50) of approximately 19 µg/kg in anesthetized dogs. Additionally, it selectively inhibits neurogenic plasma protein extravasation in the dura mater in rats, indicating its potential to mitigate migraine symptoms by reducing inflammation .

Bioavailability

This compound shows high oral bioavailability, with reported values of 71% in rats and 95% in dogs. This characteristic makes it a viable candidate for oral administration as an anti-migraine agent .

Acute Treatment

In clinical trials comparing this compound to placebo, the compound has been shown to provide effective relief from acute migraine attacks. A randomized double-blind study involving over 580 patients indicated that this compound at a dose of 2.5 mg resulted in headache relief within four hours for approximately 68% of patients, compared to only 33% for placebo .

The efficacy was maintained over longer periods, with significant reductions in clinical disability and associated symptoms such as nausea and photophobia. Importantly, adverse events were comparable to placebo, affirming this compound's safety profile .

Preventive Treatment

This compound has also been evaluated for its preventive role in chronic migraines. A study involving 27 patients with chronic migraines refractory to other treatments showed significant reductions in headache frequency after two months (15.3 days vs. 24.1 days at baseline) and continued improvement over one year . The following table summarizes the outcomes:

| Time Point | Headache Days (Mean) | P-value |

|---|---|---|

| Baseline | 24.1 | - |

| 2 Months | 15.3 | <0.001 |

| 6 Months | 9.1 | <0.001 |

| 1 Year | 7.3 | <0.001 |

Of note, about 65% of patients reverted to an episodic pattern of migraine after six months of daily this compound use .

Case Studies

In a pilot study focused on pure menstrual migraine (PMM), women taking this compound experienced a decrease in PMM attacks from an average of 3.5 to 1.6 per cycle over three months, with a responder rate (≥50% reduction) of 61.4% .

常见问题

Basic Research Questions

Q. What experimental methodologies are recommended for studying Naratriptan’s mechanism of action in migraine pathophysiology?

- Methodological Answer : Use in vitro receptor-binding assays (e.g., serotonin 5-HT receptors) combined with in vivo models of trigeminovascular activation. Employ electrophysiological recordings to measure cortical spreading depression in rodent models. Validate findings via knockout or antagonist studies to isolate this compound-specific effects. Ensure dose-response curves align with clinically relevant plasma concentrations (0.5–15 ng/mL) .

Q. How should pharmacokinetic studies for this compound be designed to ensure reproducibility?

- Methodological Answer : Conduct crossover trials in healthy volunteers with strict controls for age, renal/hepatic function, and CYP450 enzyme activity (this compound is metabolized via CYP3A4). Use LC-MS/MS for plasma quantification, with sampling intervals at 0.5, 1, 2, 4, 8, and 12 hours post-dose. Include bioequivalence parameters (AUC, C, t) and compare against reference formulations. Document batch-specific analytical data per pharmacopoeial standards .

Q. What statistical tools are optimal for analyzing this compound’s efficacy in clinical trial data?

- Methodological Answer : Apply mixed-effects models to account for inter-individual variability in pain relief outcomes. Use Kaplan-Meier survival analysis for time-to-headache-resolution data. For small-sample pilot studies, Bayesian hierarchical models improve power. Report confidence intervals (95%) and p-values adjusted for multiple comparisons (e.g., Bonferroni) .

Advanced Research Questions

Q. How can contradictions in this compound’s efficacy across demographic subgroups (e.g., gender, age) be systematically investigated?

- Methodological Answer : Perform meta-regression of existing clinical trials (n ≥ 5 studies) stratified by covariates like estrogen levels (in females) or renal clearance (in elderly populations). Use interaction terms in logistic regression models to identify subgroup-specific effect modifiers. Address heterogeneity via sensitivity analyses (e.g., excluding outlier studies) .

Q. What experimental designs are suitable for resolving discrepancies in this compound’s vascular vs. neuronal site of action?

- Methodological Answer : Combine functional MRI (measuring cerebral blood flow) with microneurography in migraineurs during aura phases. Compare this compound’s effects to selective 5-HT agonists (e.g., lasmiditan) to disentangle vascular/neuronal contributions. Validate with immunohistochemistry for receptor localization in post-mortem trigeminal ganglia .

Q. How can novel drug delivery systems (e.g., intranasal, transdermal) for this compound be rigorously evaluated preclinically?

- Methodological Answer : Use Franz diffusion cells for transdermal permeability studies (ex vivo human skin). For intranasal formulations, measure mucociliary clearance rates in 3D epithelial models and bioavailability in rabbit models. Apply finite element modeling (FEM) to predict absorption kinetics. Include stability testing under ICH guidelines for temperature/humidity variations .

Q. Methodological Considerations

- Data Saturation in Qualitative Studies : For patient-reported outcomes (e.g., migraine-related disability), use semi-structured interviews with iterative coding (NVivo software) until thematic saturation (≥90% code recurrence). Conduct member-checking to validate interpretations .

- Ethical Compliance : Ensure IRB approval for human studies, with explicit documentation of inclusion/exclusion criteria (e.g., excluding patients with coronary artery disease due to vasoconstrictive risks) .

属性

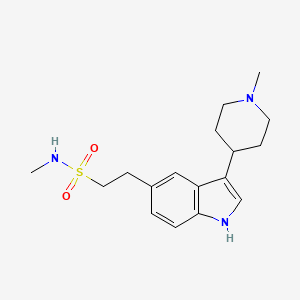

IUPAC Name |

N-methyl-2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2S/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14/h3-4,11-12,14,18-19H,5-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMKVXSZCKVJAGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023354 | |

| Record name | Naratriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Naratriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015087 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.14e-01 g/L | |

| Record name | Naratriptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00952 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Naratriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015087 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Three distinct pharmacological actions have been implicated in the antimigraine effect of the triptans: (1) stimulation of presynaptic 5-HT1D receptors, which serves to inhibit both dural vasodilation and inflammation; (2) direct inhibition of trigeminal nuclei cell excitability via 5-HT1B/1D receptor agonism in the brainstem and (3) vasoconstriction of meningeal, dural, cerebral or pial vessels as a result of vascular 5-HT1B receptor agonism. | |

| Record name | Naratriptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00952 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

121679-13-8 | |

| Record name | Naratriptan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121679-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naratriptan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121679138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naratriptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00952 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Naratriptan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-5-ethanesulfonamide, N-methyl-3-(1-methyl-4-piperidinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NARATRIPTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX3KXL1ZA2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Naratriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015087 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

246 °C (hydrochloride salt) | |

| Record name | Naratriptan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00952 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Naratriptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015087 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。